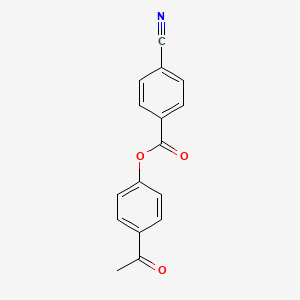

(4-acetylphenyl) 4-cyanobenzoate

Description

(4-Acetylphenyl) 4-cyanobenzoate is an ester compound comprising a 4-acetylphenyl group esterified to 4-cyanobenzoic acid. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, while the cyano group on the benzoate moiety enhances reactivity toward nucleophilic attack. Such structural features make it a candidate for applications in pharmaceuticals, polymer chemistry, and materials science .

Properties

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(4-acetylphenyl) 4-cyanobenzoate |

InChI |

InChI=1S/C16H11NO3/c1-11(18)13-6-8-15(9-7-13)20-16(19)14-4-2-12(10-17)3-5-14/h2-9H,1H3 |

InChI Key |

QBFVJBXYIONPHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetylphenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-acetylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-acetylphenyl) 4-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: 4-(4-carboxyphenyl) 4-cyanobenzoate.

Reduction: 4-(4-aminophenyl) 4-cyanobenzoate.

Substitution: 4-(4-nitrophenyl) 4-cyanobenzoate, 4-(4-bromophenyl) 4-cyanobenzoate.

Scientific Research Applications

(4-acetylphenyl) 4-cyanobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination complexes.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (4-acetylphenyl) 4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect the compound’s binding affinity and specificity towards various biological targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Cyanobenzoate

- Structure: Ethyl ester of 4-cyanobenzoic acid.

- Synthesis: Typically prepared via esterification of 4-cyanobenzoic acid with ethanol under acidic or catalytic conditions.

- Physical Properties: Lower molecular weight (191.18 g/mol) compared to (4-acetylphenyl) 4-cyanobenzoate (estimated ~265 g/mol). Ethyl 4-cyanobenzoate is reported for research use under controlled conditions, with safety data highlighting precautions for skin/eye irritation .

- Reactivity : The ethyl group is less sterically hindered than 4-acetylphenyl, facilitating faster hydrolysis under basic conditions.

- Applications: Used as an intermediate in synthesizing cholinesterase ligands for neurological imaging, as seen in studies with N-methylpiperidin-4-yl 4-cyanobenzoate .

(4-Chlorophenyl) 4-Nitrobenzoate

- Structure : Combines a 4-chlorophenyl group with a 4-nitrobenzoate ester.

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity compared to the cyano group (-CN). This increases reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions.

[4-(4-Aminobenzoyl)oxyphenyl] 4-Aminobenzoate (ABHQ)

- Structure: Features dual 4-aminobenzoate groups linked via a benzoyloxy bridge.

- Functional Groups: The amino (-NH₂) groups enhance solubility in polar solvents and enable participation in polymerization or crosslinking reactions.

N-Methylpiperidin-4-yl 4-Cyanobenzoate

- Structure: Piperidine-substituted ester of 4-cyanobenzoic acid.

- Reactivity : The N-methylpiperidinyl group enhances solubility in aqueous media and facilitates interactions with enzymes like butyrylcholinesterase. Comparative absorbance scans show distinct binding kinetics compared to acetylphenyl analogs, suggesting tailored biochemical applications .

Comparative Analysis of Key Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | ~265 | Acetyl, cyano | Condensation reactions, nucleophilic addition | Pharmaceutical intermediates, polymers |

| Ethyl 4-cyanobenzoate | 191.18 | Ethyl, cyano | Hydrolysis, ester exchange | Neurological imaging agents |

| (4-Chlorophenyl) 4-nitrobenzoate | 277.66 | Chloro, nitro | Electrophilic substitution | Organic synthesis |

| ABHQ | 348.35 | Amino, benzoyloxy | Polymerization, crosslinking | High-performance polymers |

| N-Methylpiperidin-4-yl 4-cyanobenzoate | 244.28 | Piperidinyl, cyano | Enzyme inhibition | Cholinesterase-targeted therapeutics |

Research Findings and Trends

- Synthetic Yields: Pyridin-2-one derivatives synthesized from N-(4-acetylphenyl)-2-cyanoacetamide achieved 65–75% yields under reflux conditions, suggesting analogous methods could apply to this compound .

- Biochemical Interactions: 4-Cyanobenzoate esters exhibit variable affinity for cholinesterases depending on the ester group, with N-methylpiperidinyl derivatives showing stronger binding than ethyl or acetylphenyl analogs .

- Thermal Stability: The acetyl group in this compound may improve thermal stability compared to ethyl esters, as seen in related compounds like ethyl 5-(4-acetylphenyl)pentanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.